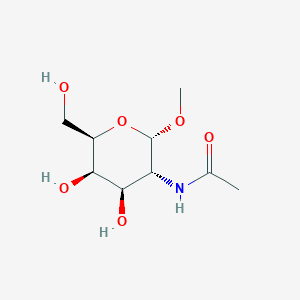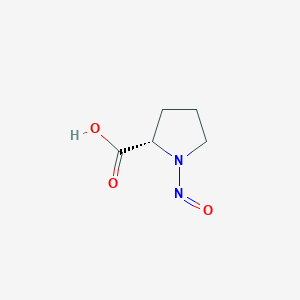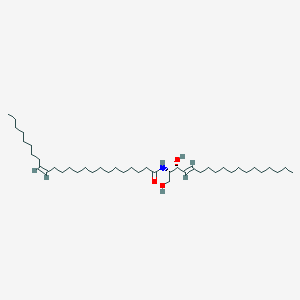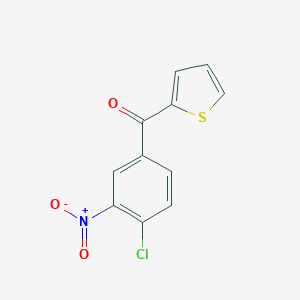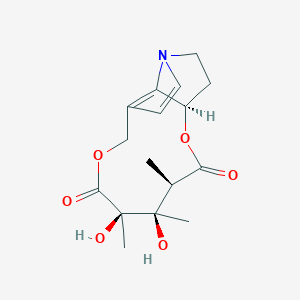
Dehydromonocrotaline
Vue d'ensemble
Description
Dehydromonocrotaline is a pyrrolizidine alkaloid known to cause toxicity in humans and animals . It is an active metabolite of the hepatotoxin Monocrotaline .
Synthesis Analysis
The parent alkaloids are not toxic but are metabolized by hepatic cytochrome P450 enzymes to pyrroles . Dehydromonocrotaline is known as a metabolite of the hepatotoxin Monocrotaline .
Molecular Structure Analysis
Dehydromonocrotaline has a molecular formula of C16H21NO6 . It contains a total of 46 bonds, including 25 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 1 eleven-membered ring, 2 esters (aliphatic), 2 hydroxyl groups, and 2 tertiary alcohols .
Chemical Reactions Analysis
Dehydromonocrotaline alkylates guanines at the N7 position of DNA with a preference for 5′-GG and 5′-GA sequences . It also generates piperidine- and heat-resistant multiple DNA crosslinks . In addition, it reacts with valine to generate four highly unstable 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived valine (DHP–valine) adducts .
Applications De Recherche Scientifique
Pulmonary Arterial Hypertension Treatment
Dehydromonocrotaline has been used in studies related to Pulmonary Arterial Hypertension (PAH). In a study, it was found that Spermidine (SPD), a potent facilitator of autophagy, can mitigate PAH induced by monocrotaline in a Sprague-Dawley rat model . Dehydromonocrotaline was used to challenge Pulmonary Artery Endothelial Cells (PAECs) in vitro, and it was found that SPD reduces oxidative stress and apoptosis in these cells .
Study of Hepatotoxicity
Dehydromonocrotaline is used in the study of hepatotoxicity, a condition when the liver is damaged by chemicals. It is metabolized by cytochrome P-450 in the liver to the alkylating agent dehydromonocrotaline . This metabolite has been found to cause hepatotoxicity in animals and humans .
Study of Vasotoxicity
Dehydromonocrotaline is used in the study of vasotoxicity, a condition where the vascular system is damaged. A study characterized the sequential hemodynamic alterations and pulmonary vascular lesions produced by a single pulmonary artery injection of the vasotoxic pyrrolic alkaloid dehydromonocrotaline .
Mécanisme D'action
Target of Action:
DHM primarily targets DNA. Specifically, it alkylates guanines at the N7 position within DNA sequences, with a preference for 5′-GG and 5′-GA sequences . This alkylation process forms covalent bonds between DHM and guanine bases.
Mode of Action:
Upon binding to DNA, DHM generates piperidine- and heat-resistant multiple DNA crosslinks. These crosslinks are confirmed through electrophoresis and electron microscopy. The exact structure of the crosslinked DNA fragments remains to be fully elucidated, but it is proposed that DHM rapidly polymerizes into a structure capable of crosslinking several DNA fragments .
Result of Action:
DHM-induced DNA crosslinks and adducts can lead to:
Action Environment:
Environmental factors play a crucial role in DHM’s efficacy and stability:
Propriétés
IUPAC Name |
(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONSVLURFASOJK-LLAGZRPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]2CCN3C2=C(COC(=O)[C@]([C@]1(C)O)(C)O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177860 | |
| Record name | Monocrotaline pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydromonocrotaline | |
CAS RN |
23291-96-5 | |
| Record name | (3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23291-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monocrotaline pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023291965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monocrotaline pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8-DIDEHYDROMONOCROTALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HW8C6SVG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





